molecular formula C8H16 B097747 3,4-Dimethyl-1-hexene CAS No. 16745-94-1

3,4-Dimethyl-1-hexene

Cat. No. B097747
CAS RN: 16745-94-1
M. Wt: 112.21 g/mol
InChI Key: OWWRMMIWAOBBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethyl-1-hexene is a hydrocarbon molecule that is part of the alkene family, characterized by the presence of a carbon-carbon double bond. Its structure includes a six-carbon chain with two methyl groups attached to the third and fourth carbons, respectively. This molecule is of interest in various chemical reactions and studies due to its reactivity and potential applications in synthesis.

Synthesis Analysis

The synthesis of molecules related to 3,4-Dimethyl-1-hexene can be achieved through various methods. For instance, the co-metathesis reaction between 1,5-cyclooctadiene and dimethyl 3-hexenedioate using a catalytic system can lead to α,ω-dimethoxycarbonyl substituted polyenes, which are structurally related to 3,4-Dimethyl-1-hexene . Additionally, the isomerization of 1-hexene, which is a structural isomer of 3,4-Dimethyl-1-hexene, can be catalyzed by strongly acidic ion exchange resins, indicating potential synthetic pathways for the molecule .

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-Dimethyl-1-hexene has been studied using various techniques. For example, the molecular structure of 3,4-dimethylenehexa-1,5-diene, a related diene, has been determined in the gas phase using electron diffraction and ab initio calculations, revealing a single conformer with C(2) symmetry . This information can provide insights into the conformational preferences of 3,4-Dimethyl-1-hexene.

Chemical Reactions Analysis

3,4-Dimethyl-1-hexene can participate in a variety of chemical reactions. The Diels-Alder reaction, a common and powerful synthetic tool in organic chemistry, can involve 1-hexene as a diene to react with dienophiles, forming cyclic compounds . Moreover, the photochemistry of related compounds, such as stannacyclopentenes, can result in the formation of butadiene derivatives, suggesting that 3,4-Dimethyl-1-hexene could undergo similar photodecomposition pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethyl-1-hexene can be inferred from studies on related molecules. For instance, the activation volume, enthalpy, and entropy of the Diels-Alder reaction involving 1-hexene have been investigated, providing valuable information on the reaction kinetics and thermodynamics . Additionally, the crystal and molecular structure of a compound with a similar backbone, 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, has been determined, which can help predict the solid-state properties of 3,4-Dimethyl-1-hexene .

Scientific Research Applications

Kinetics and Mechanisms of Reactions

  • Studies on the Diels-Alder reaction of dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate with 1-hexene reveal insights into the reaction kinetics and mechanism, including the activation volume and molar volumes of reactants and products in acetone (Kiselev et al., 1999).

Catalysis and Isomerization

  • A kinetic study on the isomerization of 3,4-dimethyl-3-hexenes, which involves stereospecific processes over alumina and palladium catalysts, provides valuable insights into the stereo-specificity of such reactions (Maurel et al., 1971).

Renewable Fuel Synthesis

  • Research has demonstrated the potential of 1-hexene in renewable fuel synthesis, where it can be converted into jet and diesel fuels. The process involves the oligomerization of 1-hexene with high conversion and selectivity, leading to products with suitable properties for both jet and diesel fuels (Harvey & Meylemans, 2014).

Polymerization Processes

  • Studies on the polymerization of 1-hexene using various metal complexes highlight the possibilities in material science for creating polymers with specific characteristics. The research delves into the activation parameters and isoselectivity of the polymerization reaction, contributing to the development of new polymeric materials (Yasumoto et al., 2013).

Environmental and Atmospheric Chemistry

  • Investigations into the gas-phase reactions of 1-hexene, including 3,4-dimethyl-1-hexene, with ozone provide important insights into atmospheric chemistry and environmental science. These studies help in understanding the formation of pollutants and their impact on air quality (Atkinson et al., 1995).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Vapors may form explosive mixtures with air, travel to the source of ignition and flash back, and containers may explode when heated .

properties

IUPAC Name

3,4-dimethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-7(3)8(4)6-2/h5,7-8H,1,6H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWRMMIWAOBBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871260
Record name 3,4-Dimethylhex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name 3,4-Dimethyl-1-hexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10183
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3,4-Dimethyl-1-hexene

CAS RN

16745-94-1
Record name 3,4-Dimethyl-1-hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016745941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethyl-1-hexene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethylhex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Hexene, 3,4-dimethyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethyl-1-hexene
Reactant of Route 2
Reactant of Route 2
3,4-Dimethyl-1-hexene
Reactant of Route 3
3,4-Dimethyl-1-hexene
Reactant of Route 4
3,4-Dimethyl-1-hexene
Reactant of Route 5
Reactant of Route 5
3,4-Dimethyl-1-hexene
Reactant of Route 6
3,4-Dimethyl-1-hexene

Citations

For This Compound
76
Citations
A Vikram, B Prithiviraj… - Journal of the …, 2004 - Wiley Online Library
Gas chromatography–mass spectrometry (GC/MS) technology was used to profile volatile metabolites from the headspace gas of McIntosh apple (Malus domestica Borkh.), which were …
Number of citations: 87 onlinelibrary.wiley.com
S Datta, MB Fischer, SS Wreford - Journal of Organometallic Chemistry, 1980 - Elsevier
The complex Ti(η-C 4 H 6 ) 2 (dmpe)(dmpe = 1,2-bis(dimethylphosphino)ethane) was prepared by Na/Hg reduction of TiCl 4 (dmpe) in the presence of butadiene. The compound is a …
Number of citations: 61 www.sciencedirect.com
Z Janović, D Fleš - Journal of Polymer Science Part A‐1 …, 1971 - Wiley Online Library
Dehydration of (S)‐3,5‐dimethyl‐1‐hepten‐3‐ol gave: (3E)‐ (I) and (3Z)‐(5S)‐3,5‐dimethyl‐1,3‐heptadienes (II) and 2‐[(S)‐ 2‐methylbutyl]‐1,3‐butadiene (III). 2‐[(S)‐1‐Methylpropyl]‐1…
Number of citations: 10 onlinelibrary.wiley.com
A Vikram, B Prithiviraj, AC Kushalappa - Journal of Plant Pathology, 2004 - JSTOR
The volatile metabolites from the headspace gas of apple fruits, cvs Cortland and Empire, inoculated with water or four different fungi, Botrytis cinerea Pers., Penicillium expansum Link, …
Number of citations: 43 www.jstor.org
SD Nelson, PG Seybold - Journal of Molecular Graphics and Modelling, 2001 - Elsevier
Structure–property relationships were obtained for 11 physical and chemical properties (boiling points (bp), melting points (mp), molar refractions (MR), molar volumes (MV), heats of …
Number of citations: 20 www.sciencedirect.com
ZZ He, YM Fan, XM Xie, GF Yuan… - Advanced Materials …, 2012 - Trans Tech Publ
Fragrance constituents in essential oils from the off-cuts of Eaglewood (A) and Chinese Eaglewood (B) in Guangdong have been analysed by GC-MS. Essential oil A was extracted by …
Number of citations: 6 www.scientific.net
B Lian - 2013 - search.proquest.com
The knowledge of physicochemical properties of organic compounds becomes increasingly important. In this study, we developed UPPER (Unified Physical Property Estimation …
Number of citations: 3 search.proquest.com
DT Alantary - 2018 - search.proquest.com
Thermodynamic relationships are used to predict several physicochemical properties of organic compounds. As described in chapter one, the UPPER model (Unified Physicochemical …
Number of citations: 2 search.proquest.com
S Parthasarathy, G Thiribhuvanamala… - Annals of …, 2017 - researchgate.net
Volatile metabolites emitted from mango fruits artificially inoculated with two toxigenic fungi isolated from infected mangoes were profiled using gas chromatography/mass spectrometry. …
Number of citations: 9 www.researchgate.net
Y Ren, H Liu, X Yao, M Liu - Journal of Chromatography A, 2007 - Elsevier
A novel approach is described for the prediction of gas chromatographic Kováts retention indices of 150 acyclic C 5 –C 8 alkenes on two stationary phases (polydimethylsiloxane, PDMS…
Number of citations: 24 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.